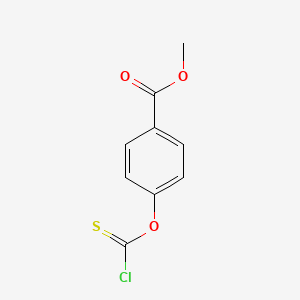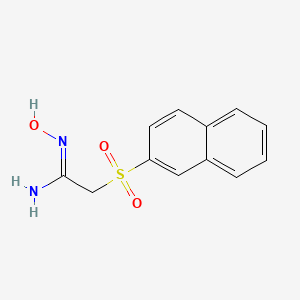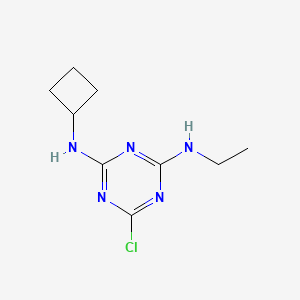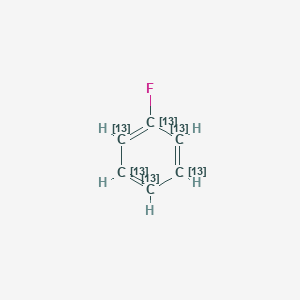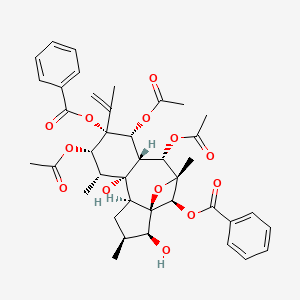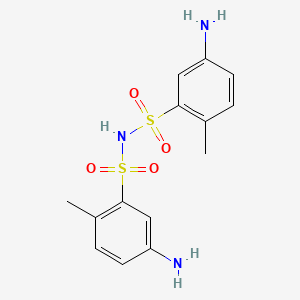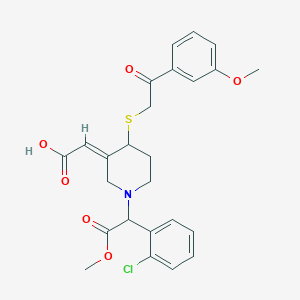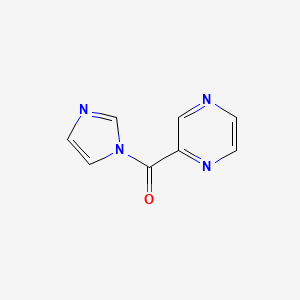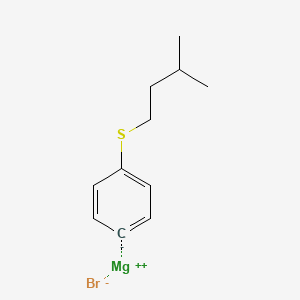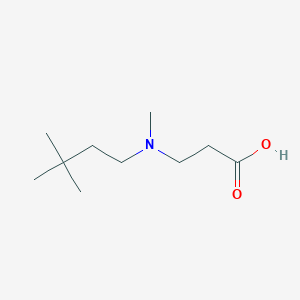
N-(3,3-Dimethylbutyl)-N-methyl-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-Dimethylbutyl)-N-methyl-beta-alanine is a synthetic compound known for its applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Dimethylbutyl)-N-methyl-beta-alanine typically involves the alkylation of beta-alanine with 3,3-dimethylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained. The reaction can be summarized as follows:
Beta-alanine+3,3-Dimethylbutyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,3-Dimethylbutyl)-N-methyl-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3,3-dimethylbutyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted beta-alanine derivatives.
Aplicaciones Científicas De Investigación
N-(3,3-Dimethylbutyl)-N-methyl-beta-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3,3-Dimethylbutyl)-N-methyl-beta-alanine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its unique structure allows it to modulate enzyme activity and cellular signaling pathways, leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Beta-alanine: The parent compound, known for its role in muscle endurance and performance.
N-Methyl-beta-alanine: A derivative with a methyl group, used in various biochemical studies.
3,3-Dimethylbutyl-beta-alanine: Another derivative with a 3,3-dimethylbutyl group, similar in structure to N-(3,3-Dimethylbutyl)-N-methyl-beta-alanine.
Uniqueness
This compound stands out due to its dual modification with both a 3,3-dimethylbutyl group and a methyl group
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
3-[3,3-dimethylbutyl(methyl)amino]propanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-10(2,3)6-8-11(4)7-5-9(12)13/h5-8H2,1-4H3,(H,12,13) |
Clave InChI |
WELWNMPSMBGXFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCN(C)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


